

addressing solubility issues of 2-(Thiophene-2-sulfonamido)acetic acid in aqueous buffers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(Thiophene-2-sulfonamido)acetic acid
Cat. No.:	B183725

[Get Quote](#)

Technical Support Center: 2-(Thiophene-2-sulfonamido)acetic acid

Welcome to the technical support center for **2-(Thiophene-2-sulfonamido)acetic acid**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is **2-(Thiophene-2-sulfonamido)acetic acid** and what are its key structural features?

A1: **2-(Thiophene-2-sulfonamido)acetic acid** is a chemical compound with the molecular formula C₆H₇NO₄S₂. Its structure contains two key functional groups that significantly influence its physicochemical properties: a carboxylic acid group (-COOH) and a sulfonamide group (-SO₂NH-). Both of these groups have acidic protons, making the molecule's charge and solubility highly dependent on the pH of the surrounding medium.

Q2: Why does my **2-(Thiophene-2-sulfonamido)acetic acid** have poor solubility in aqueous buffers?

A2: The low aqueous solubility is primarily due to its molecular structure, which can form strong intermolecular hydrogen bonds in its solid, crystalline state. The compound's solubility is dictated by the ionization state of its acidic functional groups.

- At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH) and the molecule is neutral. This unionized form is more hydrophobic and exhibits low solubility in water.
- At neutral pH: The carboxylic acid group (with a likely pKa between 3-5) will be deprotonated (-COO⁻), but the sulfonamide group (with an estimated pKa around 9-10) remains protonated. This can still result in limited solubility.
- At high pH (alkaline conditions): Both the carboxylic acid and sulfonamide groups are deprotonated, forming a more polar, charged species that is significantly more soluble in aqueous solutions.

Q3: What are the predicted physicochemical properties of this compound?

A3: While experimental data for this specific molecule is limited, we can estimate its properties based on its structure and related compounds like thiophene-2-sulfonamide and thiophene-2-acetic acid. These values are crucial for designing appropriate solubilization strategies.

Property	Predicted Value / Estimate	Significance for Solubility
Molecular Formula	C6H7NO4S2	Provides the basic chemical identity.
Molecular Weight	221.25 Da	Influences diffusion and dissolution rates.
Carboxylic Acid pKa	~3.5 - 4.5	The pH at which the -COOH group is 50% ionized. Solubility increases significantly above this pH.
Sulfonamide pKa	~9.5 - 10.5	The pH at which the -SO2NH- group is 50% ionized. A second jump in solubility occurs above this pH.
LogP	~1.0 - 2.0 (Calculated)	Indicates a moderate lipophilicity, suggesting that the neutral form prefers organic environments over aqueous ones.

Q4: What is the best solvent for making a concentrated stock solution?

A4: A polar, aprotic organic solvent is recommended for preparing high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is a common and effective choice. Ensure the DMSO is anhydrous (water-free) to prevent compound degradation. Stock solutions in DMSO are typically stable when stored at -20°C or -80°C.

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to resolving precipitation issues encountered when diluting a stock solution of **2-(Thiophene-2-sulfonamido)acetic acid** into an aqueous buffer.

Problem: My compound, dissolved in a DMSO stock, precipitates when I add it to my aqueous experimental buffer.

Below is a workflow to diagnose and solve the issue.

- To cite this document: BenchChem. [addressing solubility issues of 2-(Thiophene-2-sulfonamido)acetic acid in aqueous buffers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183725#addressing-solubility-issues-of-2-thiophene-2-sulfonamido-acetic-acid-in-aqueous-buffers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com